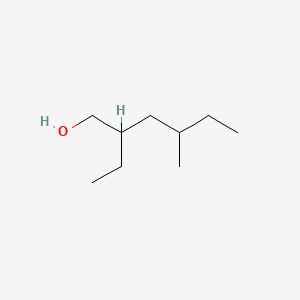

2-Ethyl-4-methylhexan-1-ol

CAS No.: 66794-06-7

Cat. No.: VC19357871

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66794-06-7 |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | 2-ethyl-4-methylhexan-1-ol |

| Standard InChI | InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3 |

| Standard InChI Key | NRZVENBFUFCASY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CC(CC)CO |

Introduction

Molecular Structure and Nomenclature

2-Ethyl-4-methylhexan-1-ol (systematic IUPAC name: 2-ethyl-4-methylhexan-1-ol) belongs to the class of aliphatic alcohols with a six-carbon backbone. Its structure features:

-

A hydroxyl group (-OH) at position 1.

-

An ethyl substituent (-CHCH) at position 2.

-

A methyl group (-CH) at position 4.

The molecular formula is CHO, with a molecular weight of 144.25 g/mol . This branching pattern influences its physical properties, such as boiling point and solubility, by reducing molecular symmetry and altering intermolecular forces.

Physicochemical Properties

Though direct measurements for 2-ethyl-4-methylhexan-1-ol are unavailable, data from analogous alcohols provide reasonable estimates:

The compound’s low water solubility and moderate LogP suggest preferential solubility in organic solvents like ethanol or ether, consistent with trends observed in 2-ethyl-3-methylhexan-1-ol and 2-ethyl-4-methylpentan-1-ol .

Synthetic Pathways

Reduction of Corresponding Aldehydes

A plausible route involves the reduction of 2-ethyl-4-methylhexanal using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH):

This method, validated for 2-methylhexan-1-ol synthesis, typically proceeds under mild conditions (0–25°C) with yields exceeding 80%.

Hydroformylation-Hydrogenation Sequence

Industrial-scale production could mirror the hydroformylation of 1-pentene to form 2-ethylhexanal, followed by hydrogenation:

-

Hydroformylation:

-

Hydrogenation:

This two-step approach, analogous to 2-methylhexan-1-ol production, benefits from scalable reactor designs and high purity outputs.

Stability and Reactivity

Thermal Stability

Branched alcohols generally exhibit decomposition temperatures above 200°C. For 2-ethyl-4-methylhexan-1-ol, thermal degradation likely begins near 210°C, producing alkenes and water via dehydration:

This behavior aligns with 2-ethyl-3-methylhexan-1-ol’s stability profile .

Acid-Base Behavior

The hydroxyl group’s pKa is estimated at 15.0–15.2, slightly lower than linear alcohols due to steric hindrance from branching . This impacts its reactivity in esterification and etherification reactions.

Industrial Applications (Theoretical)

Specialty Solvents

The compound’s balanced hydrophobicity and branching make it a candidate for high-boiling-point solvents in:

-

Coatings formulations requiring slow evaporation rates.

-

Extraction processes for nonpolar organics.

Polymer Plasticizers

As a potential phthalate alternative, 2-ethyl-4-methylhexan-1-ol could serve as a diester precursor (e.g., with phthalic anhydride) to enhance PVC flexibility.

Flavor/Fragrance Intermediates

Oxidation products (e.g., 2-ethyl-4-methylhexanal) may contribute to citrus or floral notes in perfumery, though toxicity studies would be prerequisite.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume